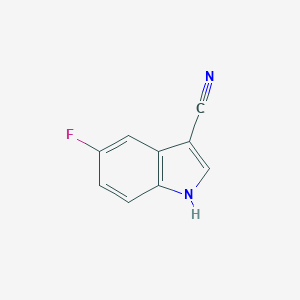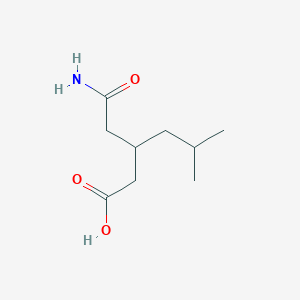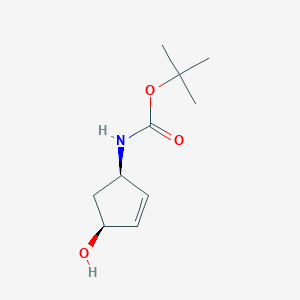![molecular formula C13H18O2 B069498 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene CAS No. 195192-80-4](/img/structure/B69498.png)
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene, also known as BMB, is an organic compound that belongs to the family of alkylbenzenes. It is a colorless liquid that has a fruity odor and is soluble in organic solvents. BMB has been widely studied for its potential applications in various scientific research fields.
Mécanisme D'action
The mechanism of action of 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene is not fully understood. However, it has been proposed that 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene exerts its effects through the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has also been shown to modulate the activity of certain enzymes and transcription factors that are involved in these processes.
Effets Biochimiques Et Physiologiques
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has also been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has several advantages for lab experiments. It is readily available and can be synthesized in large quantities with high purity. 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene is also stable under various conditions and can be stored for long periods of time. However, 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has some limitations for lab experiments. It is highly reactive and can undergo oxidation and degradation, which can affect its activity. In addition, 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has poor solubility in water, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the study of 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene. One potential direction is the development of 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene-based drugs for the treatment of neurodegenerative diseases and cancer. Another direction is the investigation of the molecular mechanisms underlying the effects of 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene on inflammation, oxidative stress, and cancer progression. Furthermore, the development of novel synthesis methods and the optimization of existing methods can lead to the production of more potent and selective 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene analogs.
Méthodes De Synthèse
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene can be synthesized through several methods. One of the most commonly used methods is the Friedel-Crafts alkylation reaction between 4-hydroxy-3-methoxybenzaldehyde and 1-butene in the presence of a Lewis acid catalyst. The reaction yields 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene as the major product with a yield of up to 80%.
Applications De Recherche Scientifique
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has also been shown to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
195192-80-4 |
|---|---|
Nom du produit |
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene |
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
4-[(E)-but-1-enyl]-1-ethoxy-2-methoxybenzene |
InChI |
InChI=1S/C13H18O2/c1-4-6-7-11-8-9-12(15-5-2)13(10-11)14-3/h6-10H,4-5H2,1-3H3/b7-6+ |
Clé InChI |
LKXLYHYPRIGJCE-VOTSOKGWSA-N |
SMILES isomérique |
CC/C=C/C1=CC(=C(C=C1)OCC)OC |
SMILES |
CCC=CC1=CC(=C(C=C1)OCC)OC |
SMILES canonique |
CCC=CC1=CC(=C(C=C1)OCC)OC |
Synonymes |
Benzene, 4-(1-butenyl)-1-ethoxy-2-methoxy-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




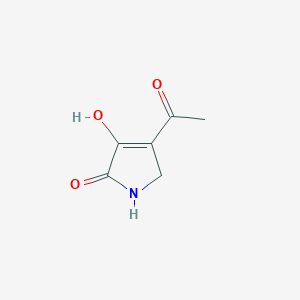
![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)
![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)


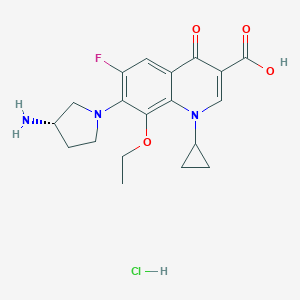
![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)
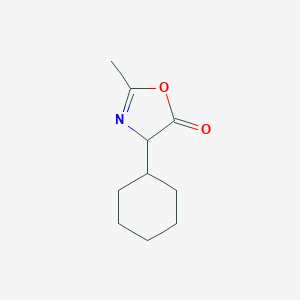
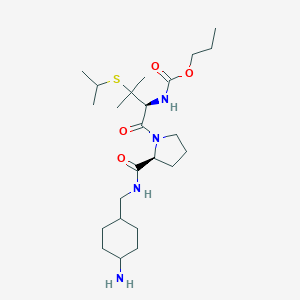
![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)
